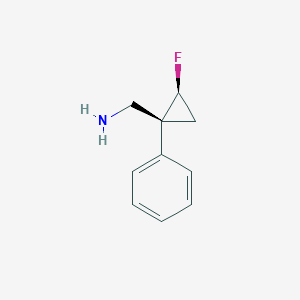

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine

Overview

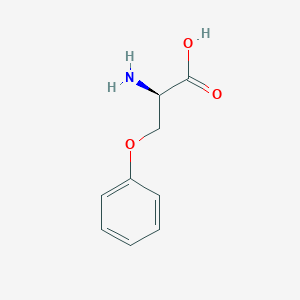

Description

The compound ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine is a chemical compound with a cyclopropyl group. It is similar in structure to other compounds like rac-[(1R,2S)-2-nitrocyclopropyl]methanamine and 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine .

Molecular Structure Analysis

The molecular structure ofThis compound can be inferred from similar compounds. For instance, rac-1-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine hydrochloride has a molecular weight of 139.6 . The compound 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine has a molecular formula of C11H15NO . Physical and Chemical Properties Analysis

The physical and chemical properties ofThis compound can be inferred from similar compounds. For instance, 1-[(1R,2S)-2-(3-Methoxyphenyl) cyclopropyl]methanamine has a density of 1.1±0.1 g/cm3, a boiling point of 285.1±23.0 °C at 760 mmHg, and a molar refractivity of 53.2±0.3 cm3 .

Scientific Research Applications

1. Inhibition of Monoamine Oxidase

(Yoshida et al., 2004) investigated fluorinated phenylcyclopropylamines, including ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine, as inhibitors of monoamine oxidase A (MAO A) and B (MAO B). They found that fluorination increases the inhibitory activity towards both MAO A and B, indicating potential applications in neuropsychiatric and neurodegenerative disorders.

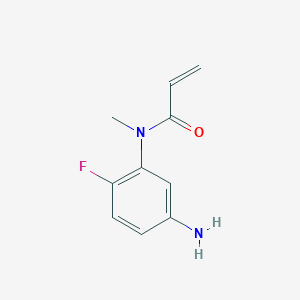

2. Serotonin/Noradrenaline Reuptake Inhibition

(Whitlock et al., 2008) explored 1-(2-phenoxyphenyl)methanamines, which are structurally related to this compound, for their dual serotonin and noradrenaline reuptake pharmacology. This study indicates the potential for these compounds in treating mood disorders.

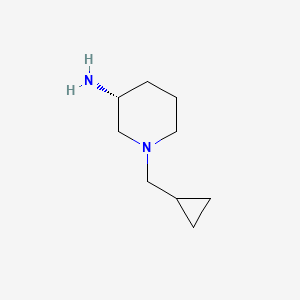

3. Antidepressant Activity

(Sniecikowska et al., 2019) developed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, related to this compound, as biased agonists of serotonin 5-HT1A receptors. These compounds showed robust antidepressant-like activity in preliminary studies, suggesting a potential application in depression treatment.

4. MAO-B Inactivation for Parkinsonian Agents

(Danzin et al., 1989) studied benzyl-dimethyl-silyl-methanamines, structurally similar to this compound, as potent inhibitors of MAO-B. The compounds' selectivity for MAO-B over MAO-A suggests their potential as anti-Parkinsonian agents.

5. Antiviral Activity

(Kolocouris et al., 1994) synthesized aminoadamantane derivatives, similar in structure to this compound, and evaluated them against a range of viruses. Some compounds showed significant inhibitory activity against influenza A virus, highlighting potential antiviral applications.

Mechanism of Action

Target of Action

It is structurally similar to (1r,2s)-2-phenylcyclopropanaminium, a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain .

Mode of Action

If we consider its structural similarity to (1r,2s)-2-phenylcyclopropanaminium, it may act as a monoamine oxidase inhibitor . These inhibitors prevent the breakdown of monoamine neurotransmitters and thereby increase their availability .

Biochemical Pathways

Monoamine oxidase inhibitors, like (1r,2s)-2-phenylcyclopropanaminium, can affect several pathways involving monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting the breakdown of these neurotransmitters, the compound could potentially enhance their signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of structurally similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, could provide some insights .

Result of Action

If it acts similarly to (1r,2s)-2-phenylcyclopropanaminium, it could potentially be effective in the treatment of conditions like major depression, dysthymic disorder, and atypical depression, as well as panic and phobic disorders .

Biochemical Analysis

Biochemical Properties

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine . The interaction between this compound and monoamine oxidase results in the inhibition of the enzyme’s activity, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects in treating mood disorders.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of neurotransmitters such as serotonin and dopamine . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For example, increased levels of serotonin can enhance mood and cognitive function, while elevated dopamine levels can improve motor control and reward-related behaviors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with monoamine oxidase. The compound binds to the active site of the enzyme, preventing the breakdown of monoamines . This inhibition results in increased levels of neurotransmitters, which can have various effects on brain function and behavior. Additionally, this compound may also interact with other proteins and receptors, further influencing its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under controlled conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound may occur, leading to a decrease in its effectiveness. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and neurotransmitter levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance mood and cognitive function without significant adverse effects . At higher doses, it can lead to toxic effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which breaks down the compound into its metabolites . These metabolites can then be further processed by other enzymes, such as cytochrome P450, leading to the formation of various byproducts. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of different metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the brain, this compound can accumulate in specific regions, such as the hippocampus and prefrontal cortex, where it interacts with neurotransmitter systems.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments for biochemical reactions. For example, the presence of this compound in mitochondria can affect energy production and oxidative stress, while its cytoplasmic localization can influence signaling pathways and gene expression.

Properties

IUPAC Name |

[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDRNDBQMYYRKX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CN)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)

![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)

![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)